(E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
(E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the cyclization of an appropriate α-halo carbonyl compound with a thiourea derivative.
Introduction of Tosylimino Group: The tosylimino group can be introduced by reacting the thiazolidinone core with p-toluenesulfonyl chloride in the presence of a base.
Acylation: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosylimino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Studied for their diverse biological activities.
Uniqueness
(E)-2-(3-ethyl-4-oxo-2-(tosylimino)thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features, such as the tosylimino group and the 4-methoxyphenylacetamide moiety
Properties
IUPAC Name |
2-[(2E)-3-ethyl-2-(4-methylphenyl)sulfonylimino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-4-24-20(26)18(13-19(25)22-15-7-9-16(29-3)10-8-15)30-21(24)23-31(27,28)17-11-5-14(2)6-12-17/h5-12,18H,4,13H2,1-3H3,(H,22,25)/b23-21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOKUXFDEZXLQM-XTQSDGFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)C)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)C)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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